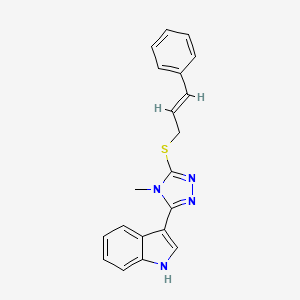

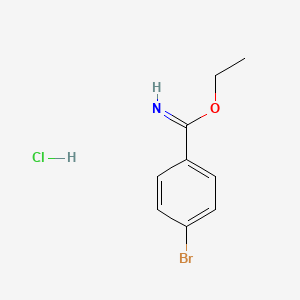

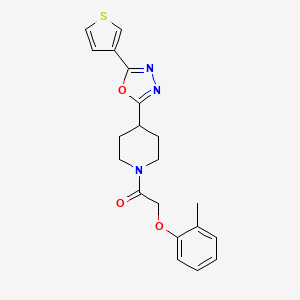

(E)-3-(5-(cinnamylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the reaction mechanism .Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, reactivity, etc .Scientific Research Applications

Antioxidant and Antimicrobial Evaluation

A study by Baytas, Kapçak, Çoban, and Özbilge (2012) evaluated the antioxidant and antimicrobial properties of 1H-1,2,4-triazole derivatives, closely related to the compound . These derivatives demonstrated notable scavenging of DPPH and superoxide radicals and exhibited antimicrobial activities (Baytas, Kapçak, Çoban, & Özbilge, 2012).

Cholinesterase Inhibitors

Mohsen (2012) synthesized 1,2,4-triazole and triazolothiadiazine derivatives as potential cholinesterase inhibitors. These compounds, similar to the specified chemical, showed promising results as anticholinesterase agents, suggesting potential applications in treating conditions like Alzheimer's disease (Mohsen, 2012).

Microwave-Assisted Synthesis for Antimicrobial Applications

Gomha and Riyadh (2011) explored the microwave-assisted synthesis of triazole derivatives with indole moieties for antimicrobial evaluation. These compounds displayed significant antifungal and antibacterial activities (Gomha & Riyadh, 2011).

Novel Antimicrobial Agents

Kaplancikli, Turan-Zitouni, Ozdemir, and Revial (2008) synthesized new 1,2,4-triazole derivatives as antimicrobial agents. They observed significant antimicrobial activity against various microorganisms, indicating the potential of these compounds in medical applications (Kaplancikli, Turan-Zitouni, Ozdemir, & Revial, 2008).

Antimicrobial Activity of Indole Derivatives

Gadegoni and Manda (2013) synthesized novel indole derivatives containing 1,3,4-oxadiazole and 1,2,4-triazole moieties. These compounds were tested for their antimicrobial activity, demonstrating the potential for pharmaceutical applications (Gadegoni & Manda, 2013).

Anticancer Applications through SIRT1 Inhibition

Panathur et al. (2013) designed indole-based small molecules, including triazole derivatives, as potential anticancer agents. They showed effectiveness against human cancer cell lines through SIRT1 enzyme inhibition, suggesting possible applications in cancer therapy (Panathur et al., 2013).

Mechanism of Action

Target of action

The compound belongs to the class of 1,2,4-triazoles . Compounds in this class have been found to exhibit a wide range of biological activities, including antimicrobial activities . They may act by inhibiting the synthesis of essential components of microbial cells .

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. Given the antimicrobial activity of many 1,2,4-triazoles, it’s possible that this compound could affect pathways related to cell wall synthesis or DNA replication in microbes .

Pharmacokinetics

Many 1,2,4-triazoles are well absorbed and metabolized in the body .

Result of action

The molecular and cellular effects would depend on the specific targets and mode of action of the compound. If it acts as an antimicrobial, it could result in the death of microbial cells .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[4-methyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4S/c1-24-19(17-14-21-18-12-6-5-11-16(17)18)22-23-20(24)25-13-7-10-15-8-3-2-4-9-15/h2-12,14,21H,13H2,1H3/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDLPUKWFRIYZKO-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC=CC2=CC=CC=C2)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN=C1SC/C=C/C2=CC=CC=C2)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(5-(cinnamylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2632237.png)

![4-[[(2S)-3,3-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]benzoic acid](/img/structure/B2632238.png)

![1-(3,4-Dimethoxybenzyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2632245.png)

![N-[2-(1-methylbenzimidazol-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B2632247.png)

![1-(3-Methoxyphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2632249.png)

![4-[3-(Aminomethyl)pentan-3-yl]-1,2-dimethoxybenzene hydrochloride](/img/structure/B2632256.png)